Ethyl(thiocyanato)azanium

Description

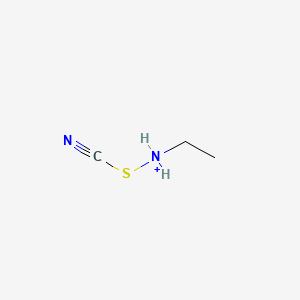

Structure

3D Structure

Properties

Molecular Formula |

C3H7N2S+ |

|---|---|

Molecular Weight |

103.17 g/mol |

IUPAC Name |

ethyl(thiocyanato)azanium |

InChI |

InChI=1S/C3H6N2S/c1-2-5-6-3-4/h5H,2H2,1H3/p+1 |

InChI Key |

KXIZVOQQPNUQTM-UHFFFAOYSA-O |

Canonical SMILES |

CC[NH2+]SC#N |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl Thiocyanato Azanium Derivatives

Direct Synthesis Strategies

Direct synthesis methods offer a straightforward approach to forming ethylammonium (B1618946) thiocyanate (B1210189), typically by reacting an ethyl precursor with a thiocyanate source. These strategies are often characterized by their atom economy and procedural simplicity.

Reactions Involving Ammonium (B1175870) Thiocyanate and Ethyl Precursors

A fundamental and direct route to synthesizing amine salts of thiocyanic acid involves the reaction of an amine with ammonium thiocyanate. nih.govresearchgate.net In the case of ethylammonium thiocyanate, this would involve the reaction of ethylamine (B1201723) with ammonium thiocyanate. The reaction proceeds via an acid-base mechanism where the ethylamine, a primary amine, is protonated by the ammonium ion, which acts as a Brønsted acid. The thiocyanate ion serves as the counter-anion.

A general representation of this reaction is: CH₃CH₂NH₂ + NH₄SCN ⇌ [CH₃CH₂NH₃]⁺[SCN]⁻ + NH₃

This equilibrium is typically driven to the right by removing the ammonia (B1221849) gas produced, often by heating the reaction mixture. For instance, a similar synthesis for cyclohexylammonium thiocyanate involves reacting an aqueous solution of cyclohexylamine (B46788) with ammonium thiocyanate at elevated temperatures (85–90 °C). researchgate.net The product is then extracted using an organic solvent like benzene (B151609) and can be further purified by recrystallization from a suitable solvent such as ethanol (B145695). researchgate.net Ethylamine is known to react with various acids to form salts, such as ethylammonium chloride from hydrochloric acid, which supports the feasibility of its reaction with the weakly acidic ammonium thiocyanate. chemcess.com

Multi-Component and One-Pot Reaction Sequences

Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies that allow for the construction of complex molecules from simple precursors in a single reaction vessel, thereby reducing waste and saving time. While not typically employed for the direct synthesis of simple salts like ethylammonium thiocyanate, these methods demonstrate the utility of ammonium thiocyanate and amine precursors in more complex syntheses.

For example, ammonium thiocyanate is a key reagent in several one-pot syntheses of sulfur-containing heterocycles. An efficient one-pot reaction for the synthesis of functionalized thiophene (B33073) derivatives involves the reaction of ammonium thiocyanate, acyl chlorides, α-halocarbonyls, and enaminones under solvent-free conditions at 65 °C. nih.govresearchgate.net Similarly, functionalized thiazoles can be synthesized in a one-pot reaction using acid chlorides, secondary amines, ethyl bromopyruvate, and ammonium thiocyanate. orgsyn.org These reactions highlight the reactivity of ammonium thiocyanate as a nucleophilic source of the thiocyanate ion in complex reaction cascades.

Table 1: Examples of Multi-Component Reactions Involving Ammonium Thiocyanate

| Product Class | Reactants | Conditions | Yield (%) | Reference |

| Thiophene derivatives | Ammonium thiocyanate, acyl chlorides, α-halocarbonyls, enaminones | Solvent-free, 65 °C | High | nih.gov, researchgate.net |

| Thiazole derivatives | Acid chlorides, secondary amines, ethyl bromopyruvate, ammonium thiocyanate | Not specified | Not specified | orgsyn.org |

| 2-Thioxo-1,3-oxazine derivatives | Arylglyoxals, acetylacetone, ammonium thiocyanate | Ethanol, neutral | Good | orgchemres.org |

Ion-Exchange and Anion Metathesis Approaches

Ion-exchange and anion metathesis are common and versatile methods for the synthesis of ionic liquids and salts like ethylammonium thiocyanate, particularly when high purity is required.

Anion metathesis, or salt metathesis, involves a double displacement reaction between two salts, one containing the desired cation and the other the desired anion. To synthesize ethylammonium thiocyanate, one could react an ethylammonium salt (e.g., ethylammonium chloride or bromide) with a thiocyanate salt (e.g., potassium thiocyanate or sodium thiocyanate). The choice of solvent is crucial to drive the reaction to completion, typically by precipitating one of the resulting salts. For example, the synthesis of cyclohexylammonium thiocyanate has been achieved with a 98% yield via a salt metathesis reaction between cyclohexylammonium chloride and potassium thiocyanate in absolute ethanol. researchgate.net The less soluble potassium chloride precipitates out of the ethanol, leaving the desired product in solution.

A general scheme for this metathesis reaction is: [CH₃CH₂NH₃]⁺[Cl]⁻ + KSCN → [CH₃CH₂NH₃]⁺[SCN]⁻ + KCl (s)

Ion-exchange chromatography is another powerful technique for preparing specific ionic salts. In this method, a solution containing the undesired anion is passed through an ion-exchange resin that has been pre-loaded with the desired anion. For the synthesis of ethylammonium thiocyanate, an ethylammonium salt solution (e.g., ethylammonium chloride) would be passed through a cation-exchange resin. The resin would retain the ethylammonium cations, which can then be eluted with a solution containing the thiocyanate anion. Alternatively, an anion-exchange resin can be used. orgsyn.orggoogle.com For instance, a resin in the chloride form can be converted to the thiocyanate form by washing it with a concentrated solution of a thiocyanate salt. Then, a solution of an ethylammonium salt with an anion that has a lower affinity for the resin than thiocyanate can be passed through the column, resulting in the exchange of anions and the formation of ethylammonium thiocyanate in the eluate.

Green Chemistry Principles in Alkylazanium Thiocyanate Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of ionic liquids and related salts to minimize environmental impact. These principles focus on areas such as waste prevention, atom economy, use of safer solvents, and energy efficiency.

Several green approaches are applicable to the synthesis of ethylammonium thiocyanate and its derivatives:

Solvent-Free Synthesis: Some reactions can be carried out under solvent-free conditions, for example, by grinding the solid reactants together. This method has been successfully used for the synthesis of substituted thioureas from ammonium thiocyanate and other precursors, significantly reducing solvent waste. asianpubs.org

Use of Greener Solvents: When a solvent is necessary, the use of environmentally benign solvents like water or ethanol is preferred over hazardous organic solvents. The synthesis of thiiranes from epoxides using ammonium thiocyanate has been demonstrated in a recyclable ionic liquid-water system. wikipedia.org

Catalysis: The use of catalysts can improve reaction efficiency and reduce energy consumption. For example, etidronic acid has been used as a catalyst for the synthesis of thiiranes from epoxides and ammonium thiocyanate. rsc.org

Photocatalysis and Electrochemical Synthesis: These methods use light or electrical energy to drive reactions, often under mild conditions and without the need for harsh reagents. Photocatalytic methods have been developed for the thiocyanation of various organic compounds using ammonium thiocyanate as the thiocyanate source. researchgate.netnih.gov

One-Pot and Multi-Component Reactions: As discussed in section 2.1.2, these approaches align with green chemistry principles by reducing the number of synthetic steps and purification processes, thereby minimizing waste and energy consumption. nih.govresearchgate.netorgsyn.orgorgchemres.org

Table 2: Application of Green Chemistry Principles in Thiocyanate Synthesis

| Green Chemistry Principle | Synthetic Approach | Example | Reference |

| Waste Prevention | One-pot synthesis of thiophenes | Reaction of ammonium thiocyanate, acyl chlorides, α-halocarbonyls, and enaminones | nih.gov, researchgate.net |

| Safer Solvents | Use of an ionic liquid-water system | Synthesis of thiiranes from epoxides and potassium thiocyanate | wikipedia.org |

| Energy Efficiency | Photocatalysis | Thiocyanation of heterocycles using ammonium thiocyanate and a photocatalyst | nih.gov |

| Atom Economy | Solvent-free grinding | Synthesis of substituted thioureas from ammonium thiocyanate and acid chlorides | asianpubs.org |

Advanced Spectroscopic Characterization for Structural and Bonding Analysis

Vibrational Spectroscopic Probes (Infrared and Raman) for Thiocyanate (B1210189) Linkage Isomerism and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the local environment of the constituent ions in Ethyl(thiocyanato)azanium. The spectra are characterized by vibrations originating from the ethylammonium (B1618946) cation ([CH₃CH₂NH₃]⁺) and the thiocyanate anion ([SCN]⁻).

The vibrational modes of the ethylammonium cation are well-defined. The IR and Raman spectra of analogous compounds like ethylammonium hexafluorosilicate (B96646) show characteristic bands for the C-H and N-H stretching vibrations, as well as various bending and torsional modes. The ammonium (B1175870) headgroup (-NH₃⁺) gives rise to symmetric and asymmetric stretching vibrations typically found in the 3200-3000 cm⁻¹ region, which are often broadened due to extensive hydrogen bonding.

The thiocyanate anion is a particularly informative vibrational probe due to its ambidentate nature. Its vibrational frequencies, especially the C≡N stretching mode (ν(CN)) and the C-S stretching mode (ν(CS)), are highly sensitive to its coordination environment. This sensitivity allows for the investigation of linkage isomerism (N-bonded, S-bonded, or bridging) in metal complexes and, in the case of ionic liquids, the nature of inter-ionic hydrogen bonding.

In the context of this compound, the thiocyanate anion is not covalently bonded but interacts with the ethylammonium cation primarily through hydrogen bonds. Ultrafast two-dimensional infrared (2D-IR) spectroscopy studies using the SCN⁻ anion as a probe in the closely related protic ionic liquid ethylammonium nitrate (B79036) (EAN) reveal the nature of this hydrogen bonding network. The FTIR spectrum of the SCN⁻ probe in EAN shows a non-Gaussian lineshape, suggesting the presence of at least two different local environments, or sub-ensembles, for the anion, likely corresponding to SCN⁻ ions with stronger, more directional hydrogen bonds versus those with a greater number of weaker hydrogen bonds.

The key vibrational modes for the thiocyanate anion are:

ν(CN) stretching: This is a very intense band in both IR and Raman spectra, typically appearing around 2050-2070 cm⁻¹. For the "free" or weakly interacting SCN⁻ anion in solution, the band is observed near 2052 cm⁻¹. Hydrogen bonding to the nitrogen end of the thiocyanate ion by the acidic protons of the -NH₃⁺ group is expected to cause a blue shift (increase in wavenumber) of this vibration. Studies of SCN⁻ at aqueous interfaces show this peak at approximately 2065 cm⁻¹.

ν(CS) stretching: This vibration is weaker in the IR spectrum but stronger in the Raman spectrum, appearing in the 730-760 cm⁻¹ range. The "free" SCN⁻ ion shows a band at about 737 cm⁻¹. Hydrogen bonding to the sulfur atom would influence the position of this band.

δ(SCN) bending: This degenerate bending mode appears around 470-480 cm⁻¹ and can split into two components if the linearity of the ion is broken by strong, asymmetric interactions.

The analysis of these bands provides a detailed picture of the cation-anion interactions, confirming that the primary interaction is hydrogen bonding between the -NH₃⁺ group and the N/S atoms of the thiocyanate anion.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Technique | Comments |

|---|---|---|---|---|

| ν(NH) | -NH₃⁺ | ~3200-3000 | IR, Raman | Broad band due to hydrogen bonding. |

| ν(CH) | -CH₂, -CH₃ | ~3000-2850 | IR, Raman | Asymmetric and symmetric stretching modes. |

| ν(CN) | -SCN⁻ | ~2065 | IR, Raman | Highly intense; position sensitive to H-bonding. |

| δ(CH₂) | -CH₂- | ~1465 | IR, Raman | Scissoring mode. |

| ν(CS) | -SCN⁻ | ~740-755 | Raman | Sensitive to cation interaction. |

| δ(SCN) | -SCN⁻ | ~470 | IR, Raman | Bending mode. |

Nuclear Magnetic Resonance Spectroscopy for Molecular Architecture Elucidation (¹H, ¹³C, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the molecular architecture of this compound by providing information on the chemical environment, connectivity, and dynamics of the hydrogen, carbon, and nitrogen nuclei.

¹H NMR: The proton NMR spectrum provides clear signals for the ethylammonium cation. Based on data from analogous ethylammonium salts, the spectrum is expected to show:

A triplet corresponding to the methyl (-CH₃) protons, coupled to the adjacent methylene (B1212753) protons.

A quartet corresponding to the methylene (-CH₂) protons, coupled to the adjacent methyl protons.

A broad singlet for the ammonium (-NH₃⁺) protons. The chemical shift of this peak is sensitive to temperature, concentration, and solvent due to proton exchange and hydrogen bonding. In studies on ethylammonium nitrate, these protons are observed to be highly sensitive to the hydrogen-bonding network.

¹³C NMR: The carbon-13 NMR spectrum is simpler and confirms the carbon backbone of the cation and the presence of the thiocyanate anion.

Two distinct signals are expected for the two non-equivalent carbons of the ethyl group (-CH₃ and -CH₂).

A single resonance is expected for the carbon atom of the thiocyanate anion. Studies on thiocyanate model compounds place this signal at a distinct chemical shift.

¹⁵N NMR: Nitrogen-15 NMR, though less sensitive, can directly probe the nitrogen environments in both the cation and the anion.

A signal corresponding to the nitrogen atom of the ethylammonium cation (-NH₃⁺) is expected. In ethylammonium nitrate, this signal provides insight into ion dynamics.

A separate signal for the nitrogen atom of the thiocyanate anion would confirm its chemical environment.

The collective data from ¹H, ¹³C, and ¹⁵N NMR unequivocally confirms the presence of the ethylammonium and thiocyanate ions and can be used to study their interactions and dynamics in detail.

| Nucleus | Group | Predicted δ (ppm) | Multiplicity | Comments |

|---|---|---|---|---|

| ¹H | -CH₃CH₂NH₃⁺ | ~1.2 | Triplet | Coupled to -CH₂-. Based on ethylammonium nitrate data. |

| ¹H | -CH₃CH₂NH₃⁺ | ~3.1 | Quartet | Coupled to -CH₃-. Based on ethylammonium nitrate data. |

| ¹H | -CH₃CH₂NH₃⁺ | Variable (~7.5) | Broad Singlet | Shift is dependent on solvent and H-bonding. |

| ¹³C | -CH₃CH₂NH₃⁺ | ~10-15 | - | Based on ethylammonium cation data. |

| ¹³C | -CH₃CH₂NH₃⁺ | ~40-45 | - | Based on ethylammonium cation data. |

| ¹³C | -SCN⁻ | ~112-114 | - | Based on thiocyanate model compound data. |

| ¹⁵N | -CH₃CH₂NH₃⁺ | ~-340 | - | Relative to CH₃NO₂. Based on ethylammonium nitrate data. |

| ¹⁵N | -SCN⁻ | ~-110 | - | Relative to CH₃NO₂. Typical value for thiocyanate. |

Electronic Spectroscopy (UV-Vis) for Investigating Electronic Transitions and Coordination States

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For this compound, the contributing species are the ethylammonium cation and the thiocyanate anion.

The ethylammonium cation, being a simple saturated alkylammonium ion, does not possess any chromophores that absorb light in the near-UV or visible range (200-800 nm). Therefore, it is considered transparent in a typical UV-Vis experiment.

The electronic absorption spectrum is thus dominated by the thiocyanate anion. The [SCN]⁻ ion exhibits a well-known, moderately strong absorption band in the ultraviolet region. This absorption corresponds to an n → π* (non-bonding to anti-bonding pi orbital) electronic transition originating from the lone pairs on the sulfur and nitrogen atoms. The exact position (λ_max) and intensity (molar absorptivity, ε) of this band can be influenced by the solvent polarity and specific ion-pairing or hydrogen bonding interactions, which affect the energy levels of the molecular orbitals involved. In aqueous solution, the thiocyanate anion typically shows an absorption maximum around 200-220 nm. The absence of other strong absorptions at longer wavelengths confirms the lack of significant charge-transfer complexes between the cation and anion under normal conditions.

| Ion | λ_max (nm) | Transition Type | Comments |

|---|---|---|---|

| [SCN]⁻ | ~200-220 | n → π | Position is solvent-dependent. The ethylammonium cation does not absorb in this region. |

| [CH₃CH₂NH₃]⁺ | <200 | σ → σ | Transparent above 200 nm. |

Computational Chemistry and Theoretical Modeling of Ethyl Thiocyanato Azanium Species

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

There are currently no publicly available studies that have employed Density Functional Theory (DFT) or ab initio methods to investigate Ethyl(thiocyanato)azanium. Consequently, specific data on its electronic structure, molecular geometry, and bonding characteristics derived from these computational techniques are not available.

Elucidation of Electronic Structure and Frontier Molecular Orbitals

No research has been published on the electronic structure or the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies of this compound.

Prediction of Molecular Geometries and Vibrational Modes

Theoretical predictions for the optimized molecular geometry, bond lengths, bond angles, and vibrational frequencies of this compound have not been reported in the scientific literature.

Analysis of Bonding Interactions and Charge Distribution

A computational analysis of the bonding interactions, such as natural bond orbital (NBO) analysis, or the distribution of atomic charges for this compound is not present in any available research.

Molecular Dynamics Simulations for Dynamic Behavior and Condensed Phases

The use of molecular dynamics (MD) simulations to study the behavior of this compound in various phases or its interactions with other molecules has not been documented in published scientific work.

Conformational Dynamics and Solvent Interactions

There are no available simulation data or research findings on the conformational landscape of this compound or its behavior and interactions when solvated.

Ionic Transport and Interfacial Phenomena

Studies concerning the role of this compound in ionic transport mechanisms or its behavior at interfaces, as investigated through molecular dynamics, are currently absent from the literature.

Mechanistic Insights from Theoretical Reaction Pathway Analysis

A comprehensive review of scientific literature and computational chemistry databases reveals a significant gap in the theoretical modeling and reaction pathway analysis specifically for the compound This compound . At present, there are no published studies detailing the mechanistic insights, such as transition states, activation energies, or reaction coordinates, derived from theoretical calculations for this specific molecule.

While the broader field of computational chemistry provides the tools and methodologies for such analyses, including Density Functional Theory (DFT) and ab initio molecular dynamics (AIMD), these have not yet been applied to this compound according to available data.

Research in related areas offers a glimpse into the types of analyses that would be pertinent. For instance, computational studies on other organic thiocyanates and azanium-containing compounds have successfully elucidated reaction mechanisms, determined the stability of isomers, and predicted reaction outcomes. These studies often involve:

Geometry Optimization: Calculating the most stable three-dimensional structure of the molecule and its potential isomers.

Frequency Calculations: To confirm that the optimized structures correspond to energy minima (stable molecules) or transition states.

Transition State Searching: Identifying the highest energy point along a reaction coordinate, which is crucial for determining the activation energy of a reaction.

Intrinsic Reaction Coordinate (IRC) Analysis: To confirm that a found transition state correctly connects the reactants and products of a specific reaction step.

Without dedicated computational studies on this compound, any discussion of its reaction pathways would be purely speculative. Future theoretical work is necessary to provide scientifically accurate data on its reactivity, stability, and potential decomposition or reaction mechanisms. Such research would be invaluable for understanding the fundamental chemical properties of this compound.

Chemical Reactivity and Transformation Pathways of Ethyl Thiocyanato Azanium

Nucleophilic and Electrophilic Activation of the Thiocyanate (B1210189) Moiety

The thiocyanate anion ([SCN]⁻) is a classic example of an ambident nucleophile, possessing two reactive sites: the "soft" sulfur atom and the "hard" nitrogen atom. publish.csiro.aupublish.csiro.aucollegedunia.combyjus.com This dual reactivity allows it to form either thiocyanates (R-SCN) or isothiocyanates (R-NCS) upon reaction with electrophiles, with the outcome often dictated by the nature of the electrophile, solvent, and reaction conditions.

Carbon-Sulfur Bond Formation Reactions

The predominant mode of reactivity for the thiocyanate ion is through its sulfur atom, leading to the formation of a carbon-sulfur (C-S) bond. This is a common method for introducing the thiocyanato group into organic molecules.

One of the most fundamental reactions is the nucleophilic substitution of alkyl halides. In this Sₙ2 reaction, the thiocyanate ion displaces a halide to form an alkyl thiocyanate. collegedunia.combyjus.comwikipedia.org The choice of solvent can influence the regioselectivity of the attack. Polar aprotic solvents tend to favor S-attack, leading to the thiocyanate product.

Aryl thiocyanates can also be synthesized via nucleophilic aromatic substitution on activated aryl halides. fiveable.me Furthermore, modern synthetic methods, such as photocatalysis, have been developed for efficient C-S bond formation using thiocyanate. For instance, visible-light-induced reactions can generate a thiocyanate radical (SCN•), which then adds to various organic substrates, including indoles and alkenes, to form thiocyanated products. nih.govbeilstein-journals.orgrsc.org

| Reaction Type | Electrophile | Product | Catalyst/Conditions | Ref. |

| Nucleophilic Substitution | Alkyl Halide (e.g., Isopropyl Bromide) | Alkyl Thiocyanate | Ethanol (B145695), heat | wikipedia.org |

| Nucleophilic Aromatic Substitution | Activated Aryl Halide | Aryl Thiocyanate | - | fiveable.me |

| Photocatalytic Thiocyanation | Indole | C-3 Thiocyanated Indole | Rose Bengal, visible light, O₂ | nih.govbeilstein-journals.org |

| Photocatalytic Oxy-thiocyanation | Alkene | α-Thiocyanato Ketone | Na₂-Eosin Y, visible light, O₂ | nih.gov |

| Copper-Catalyzed C-S Coupling | Aryl Halide | Diaryl Sulfide | Copper catalyst, water | acs.orgnih.gov |

Rearrangements to Isothiocyanates and Other Isomers

While the initial kinetic product of reactions with many electrophiles is the alkyl or aryl thiocyanate, these can undergo rearrangement to the thermodynamically more stable isothiocyanate isomer. This isomerization is particularly facile for certain classes of compounds, such as allylic thiocyanates, which can rearrange via a collegedunia.comcollegedunia.com-sigmatropic rearrangement. chimia.chresearchgate.net

The thiocyanate-to-isothiocyanate rearrangement can also be catalyzed by the presence of excess thiocyanate ions. wikipedia.org For acyl thiocyanates, this isomerization is often so rapid that the isothiocyanate is the only product isolated. wikipedia.org The mechanism of this rearrangement has been a subject of study, with evidence pointing towards both intramolecular and intermolecular pathways. acs.org In some cases, the formation of isothiocyanates can occur directly, especially with substrates that favor Sₙ1 reaction mechanisms, such as benzyl (B1604629) halides, where the formation of a carbocation intermediate allows for attack by the more electronegative nitrogen atom. wikipedia.org

Reactivity Governing the Azanium Cation Component

The ethylammonium (B1618946) cation ([CH₃CH₂NH₃]⁺), an N-substituted azanium ion, primarily functions as a Brønsted acid, capable of donating a proton. researchgate.netrsc.orgnih.gov In the context of ethyl(thiocyanato)azanium, the cation's acidity can play a significant role in protonating substrates or catalyzing acid-mediated reactions.

Generally, alkylammonium cations are relatively unreactive towards electrophiles and most nucleophiles due to the lack of available lone pairs on the nitrogen atom and the stability of the C-N and N-H bonds. wikipedia.org However, the nature of the alkyl substituent can influence the cation's stability and its interaction with the surrounding chemical environment. acs.orgrsc.org

The reactivity of the ethylammonium cation in this ionic liquid is intrinsically linked to the anion. The cation can influence the nucleophilicity of the thiocyanate anion through hydrogen bonding and ion pairing effects. In reactions where the thiocyanate anion acts as a nucleophile, the ethylammonium cation can act as a proton shuttle or a source of general acid catalysis, activating electrophiles towards nucleophilic attack. For instance, in the ring-opening of donor-acceptor cyclopropanes, protic ionic liquids containing alkylammonium cations serve as both the source of the nucleophile and a Brønsted acid catalyst. researchgate.netnih.govurfu.ru

Catalytic Roles and Mediated Reactions

This compound, as a protic ionic liquid, can serve as more than just a reagent; it can also function as a reaction medium and a catalyst. The interplay between the acidic cation and the nucleophilic anion allows it to mediate a variety of chemical transformations.

A notable example of the mediating role of alkylammonium thiocyanates is in directing the chemoselectivity of reactions involving the ambident thiocyanate ion. In the ring-opening of certain donor-acceptor cyclopropanes, the use of triethylammonium (B8662869) thiocyanate exclusively leads to the product of N-attack, forming spiro[2-thioxopyrrolidine-3,2'-indane-1',3'-diones]. urfu.ru This is in contrast to other thiocyanate ionic liquids that yield a mixture of N- and S-attack products, highlighting the crucial role of the alkylammonium cation in controlling the reaction pathway.

| Reaction | Role of this compound | Outcome | Ref. |

| Ring-opening of donor-acceptor cyclopropanes | Reagent, catalyst, and solvent | Formation of pyrrolidine-2-thiones | researchgate.netnih.gov |

| Chemoselective ring-opening of indanedione-derived cyclopropanes | Directs chemoselectivity towards N-attack | Exclusive formation of spiro[2-thioxopyrrolidine-3,2'-indane-1',3'-diones] | urfu.ru |

| Conversion of dihydroxyimidazolidine-2-(thi)ones | Solvent, Brønsted acid catalyst, nucleophile source | Formation of imidazo[4,5-d]oxazolethiones and imidazo[4,5-d]thiazolones | rsc.org |

Coordination Chemistry and Supramolecular Assembly

Thiocyanate (B1210189) Anion as an Ambident Ligand (N- vs. S-Coordination) in Metal Complexes

Isothiocyanato (N-coordination): When the thiocyanate ligand binds through the nitrogen atom (M-NCS), it is referred to as an isothiocyanato ligand. The M-N-C linkage is typically close to linear, with an angle of approximately 180°. wikipedia.org

Thiocyanato (S-coordination): When it binds through the sulfur atom (M-SCN), it is called a thiocyanato ligand. askfilo.com This mode of coordination results in a bent M-S-C angle, generally around 100°. wikipedia.org

The choice between N- and S-coordination is heavily influenced by the nature of the metal ion, a concept explained by the Hard and Soft Acids and Bases (HSAB) theory. wikipedia.org

Hard metal ions (e.g., Cr(III), Fe(III), Co(II), Ni(II)) are classified as hard acids and preferentially bind to the hard nitrogen donor atom. wikipedia.org

Soft metal ions (e.g., Rh(I), Pd(II), Pt(II), Au(I)) are soft acids and favor binding to the softer, more polarizable sulfur atom. wikipedia.org

In some instances, the thiocyanate anion can also act as a bridging ligand, connecting two metal centers (M-NCS-M' or M-SCN-M'). researchgate.net This bridging capability is fundamental to the formation of polymeric coordination networks.

Table 1: Coordination Preference of the Thiocyanate Anion with Various Metal Ions

| Metal Ion Classification | Preferred Donor Atom | Coordination Mode | Example Metal Ions |

|---|---|---|---|

| Hard Acid | Nitrogen | Isothiocyanato (M-NCS) | Cr³⁺, Fe³⁺, Co²⁺, Ni²⁺, Zn²⁺ |

| Soft Acid | Sulfur | Thiocyanato (M-SCN) | Ag⁺, Cd²⁺, Hg²⁺, Pd²⁺, Pt²⁺ |

This interactive table summarizes the general coordination preferences based on HSAB theory.

Role of Ethylazanium Cations in Directing Crystal Packing and Hydrogen Bonding Networks

In the context of ethyl(thiocyanato)azanium, the primary interactions are the hydrogen bonds formed between the ammonium (B1175870) group (-NH₃⁺) of the cation and the nitrogen and sulfur atoms of the thiocyanate anion. iucr.orgresearchgate.net Protic ionic liquids like ethylammonium (B1618946) nitrate (B79036) are known to form three-dimensional hydrogen-bonding networks, a property that is central to their structure. acs.org

Analogous structures, such as cyclohexylammonium thiocyanate, demonstrate that the ammonium group readily forms N-H···N and N-H···S hydrogen bonds. iucr.orgresearchgate.net These interactions link the cations and anions into a robust three-dimensional framework. The sulfur atom of the thiocyanate anion can act as a bifurcated acceptor, bonding with two different hydrogen atoms from the ammonium groups. iucr.org

Table 2: Typical Hydrogen Bond Parameters in Ammonium Thiocyanate Salts

| Donor-H···Acceptor | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

|---|---|---|---|---|

| N-H···N | ~0.90 | ~2.10 | ~3.00 | ~170 |

This interactive table presents typical geometric parameters for hydrogen bonds found in related ammonium thiocyanate crystal structures, based on data from analogous compounds. researchgate.net D=Donor, A=Acceptor.

The conformation of the ethyl group (gauche vs. anti) can also influence the specific packing arrangement, potentially leading to different crystal polymorphs under various conditions. researchgate.net

Self-Assembly Processes and Supramolecular Architectures

Supramolecular assembly in systems containing this compound is a direct consequence of the combined effects of coordination chemistry and hydrogen bonding. The process is driven by the spontaneous organization of molecules into stable, ordered structures through non-covalent interactions. d-nb.info

When metal ions are introduced, the thiocyanate anions coordinate to them as described in section 6.1. These resulting metal-thiocyanate complexes then act as larger building blocks, or nodes, within the structure. The ethylazanium cations fit into the voids or between the layers of these coordination complexes, and their hydrogen bonds (N-H···N and N-H···S) stitch the entire assembly together. acs.org

These interactions can lead to the formation of various supramolecular architectures:

1D Chains: Metal ions bridged by thiocyanate ligands can form infinite zigzag or linear chains. researchgate.net The ethylazanium cations would then reside between these chains, linking them via hydrogen bonds.

2D Sheets: More complex bridging patterns or the use of ancillary ligands can create two-dimensional polymeric sheets. The ethylazanium cations can be located between these sheets, controlling the interlayer spacing and cohesion.

3D Frameworks: Extensive hydrogen bonding between the ethylazanium cations and the anionic metal-thiocyanate framework can connect chains or sheets into a stable, three-dimensional supramolecular network. iucr.orgresearchgate.net

The selective nature of these interactions, such as the preference of a metal for N- or S-coordination and the specific geometry of the hydrogen bonds, allows for a high degree of control in designing and synthesizing novel materials with predictable architectures. d-nb.info

Applications in Advanced Chemical Systems and Processes

Utilization in Ionic Liquids and Electrolyte Systems for Energy Storage and Material Science

Thiocyanate-based ionic liquids, particularly those with ethyl-substituted cations like 1-Ethyl-3-methylimidazolium thiocyanate (B1210189) ([EMIM][SCN]), are valued for their distinctive physicochemical properties which make them excellent candidates for electrolyte systems. These properties include negligible vapor pressure, high thermal and chemical stability, and the ability to dissolve a wide array of substances.

In the field of energy storage, [EMIM][SCN] has been identified as a highly effective electrolyte for electrochemical double-layer capacitors (EDLCs). Its high ionic conductivity and low viscosity facilitate efficient ion mobility, which is crucial for the performance of such devices. Research has also demonstrated its utility in perovskite solar cells, where it acts as a passivation agent to reduce defects and improve interfacial energy levels, leading to significantly enhanced power conversion efficiency and stability. Thiocyanate-based electrolytes are recognized for their redox activity, which can enhance the energy capacity of electrochemical capacitors.

Beyond energy storage, these compounds are applied in material science as corrosion inhibitors. For instance, 1-Ethyl-3-methylimidazolium thiocyanate has shown good efficiency in protecting steel from corrosion in acidic environments by forming a protective film on the metal's surface. The choice of the thiocyanate anion can be critical, as it often enhances the adsorption of the ionic liquid onto the metal surface, thereby improving inhibition performance.

Table 1: Physicochemical Properties of 1-Ethyl-3-methylimidazolium thiocyanate

| Property | Value |

|---|---|

| CAS Number | 331717-63-6 |

| Molecular Formula | C7H11N3S |

| Molecular Weight | 169.25 g/mol |

| Melting Point | -6 °C |

| Density | 1.12 - 1.14 g/cm³ |

| Ionic Conductivity | 17.8 mS/cm |

Role in Selective Separation and Extraction Technologies for Metal Ions

The thiocyanate anion's ability to form stable complexes with various metals makes ethyl-substituted thiocyanate ionic liquids highly effective in separation and extraction technologies. These systems are particularly useful for hydrometallurgical processes, recycling of valuable metals, and wastewater treatment.

One key application is the selective recovery of metal ions from complex mixtures. For example, ionic liquids such as tri-isooctyl(methyl)ammonium thiocyanate ([A336][SCN]) have been successfully used to separate cobalt(II) and copper(II) from rare earth elements like samarium(III), a critical step in recycling Sm-Co magnets. The high separation factor is achieved through a mechanism known as "split-anion extraction," where the thiocyanate anion from the ionic liquid phase coordinates with the target metal ions in the aqueous phase, transferring them into the organic phase. This method allows for highly selective extraction by simply altering the anion in the ionic liquid.

Imidazolium-based ionic liquids are also employed in acidic thiocyanate solutions for the selective extraction of cobalt from nickel, achieving very high separation factors. Furthermore, thiocyanate ionic liquids like 1-butyl-3-methylimidazolium thiocyanate ([BMIM][SCN]) have been developed as optical sensor reagents for the selective and sensitive determination of iron (Fe(III)) ions.

Table 2: Performance of Thiocyanate Ionic Liquids in Metal Separation

| Ionic Liquid System | Target Metals | Application | Key Finding |

|---|---|---|---|

| [A336][SCN] | Co(II), Cu(II) from Sm(III) | Recycling of Sm-Co magnets | Achieved >99.9% Co and 99.7% Cu recovery. |

| Imidazolium salts in thiocyanate solution | Co(II) from Ni(II) | Metal purification | Achieved exceptionally high separation factors (>50,000). |

Development in Gas Absorption and Storage Media, such as Ammonia (B1221849)

Thiocyanate-based ionic liquids have demonstrated significant potential as media for the absorption and storage of industrial gases, most notably ammonia (NH3). Ammonia is a vital chemical and a promising hydrogen energy carrier, but its storage and transport require efficient and safe methods.

Protic ionic liquids (PILs) containing the thiocyanate anion have shown exceptionally high ammonia absorption capacities. Ammonium (B1175870) thiocyanate (NH4SCN), a pseudo ionic liquid, exhibits a remarkable reversible absorption capacity of 0.402 g of NH3 per gram of the compound. rsc.orgrsc.org The absorption mechanism is unique, involving the liquefaction of the solid absorbent as it integrates with ammonia. This process includes NH3 adsorption, proton transfer to form NH4+, ion migration, and eventual liquefaction of the medium. rsc.orgrsc.org

Similarly, ethanolamine thiocyanate ([EtAN][SCN]) shows a high capacity for NH3 uptake, which is attributed to the multiple hydrogen-bonding interactions between the ammonia molecules and the acidic proton, hydroxyl group, and thiocyanate anion of the ionic liquid. researchgate.net Studies on 1-Ethyl-3-methylimidazolium thiocyanate ([EMIM][SCN]) also confirm its ability to absorb ammonia, with a molar fraction of 16.3% NH3 at 1 bar and 293 K. nih.gov This high affinity, coupled with excellent selectivity over other gases like CO2, makes these materials promising for ammonia separation and recovery applications. nih.govrsc.org

Table 3: Ammonia (NH3) Absorption Capacity of Thiocyanate-Based Ionic Liquids

| Absorbent | NH3 Capacity (g NH3 / g absorbent) | Conditions |

|---|---|---|

| Ammonium thiocyanate (NH4SCN) | 0.402 | 303.15 K, 0.1 MPa |

| Ethanolamine thiocyanate ([EtAN][SCN]) | 0.296 | 100.0 kPa |

Precursors and Intermediates in Fine Chemical Synthesis

In the realm of organic synthesis, ethyl- and other alkyl-thiocyanate ionic liquids serve multiple roles as reagents, catalysts, and reaction media. Their involvement facilitates novel and efficient pathways for creating complex molecules.

Protic ionic liquids containing thiocyanate, such as triethylammonium (B8662869) thiocyanate, have been used in chemodivergent domino reactions. In these processes, the ionic liquid acts simultaneously as a solvent, an acid catalyst, and a nucleophilic source of the thiocyanate ion. This "triple role" has been demonstrated in the ring-opening of donor-acceptor cyclopropanes to exclusively synthesize complex heterocyclic structures like spiro[2-thioxopyrrolidine-3,2'-indane-1',3'-diones].

Furthermore, the thiocyanate moiety is a valuable functional group in organic chemistry. Ammonium thiocyanate is used as a key reagent for the thiocyanation of various organic compounds. For instance, a mechanochemical (ball-milling) method uses ammonium thiocyanate and an oxidizing agent to directly functionalize a wide variety of aryl compounds (C–H functionalization) to produce aryl thiocyanates. This solvent-free method is considered a green chemistry approach and is effective for substrates with sensitive functional groups.

Future Research Trajectories and Unanswered Questions

Elucidation of Complex Reaction Intermediates and Transient Species

A fundamental challenge and opportunity in advancing thiocyanate (B1210189) chemistry lie in the detailed characterization of reaction intermediates and transient species that govern reaction pathways and product selectivity. The thiocyanate anion is an ambident nucleophile, capable of attacking via either the sulfur or nitrogen atom, leading to thiocyanates (R-SCN) or isothiocyanates (R-NCS), respectively. The pathway taken is often dictated by subtle changes in reaction conditions.

Recent studies have revealed that conventional mechanisms may not fully capture the complexity of these reactions. For instance, investigations into the reaction of (1-bromoethyl)benzene (B1216412) with thiocyanate salts have shown a surprising temperature-dependent shift in the reaction mechanism. digitellinc.com At lower temperatures, the reaction proceeds via a typical SN2 pathway. However, at elevated temperatures, a radical pathway emerges, leading to the formation of isocyanates. digitellinc.com This suggests the initial formation of an R-SCN product which then undergoes radicalization to form the more stable R-NCS isomer. digitellinc.com

Furthermore, the application of photochemical and electrochemical methods has highlighted the critical role of the thiocyanate radical (•SCN) as a key transient species. rsc.org In these processes, a single electron transfer (SET) from a thiocyanate anion generates the highly reactive •SCN radical. rsc.org This intermediate can then participate in various bond-forming reactions, often by abstracting a hydrogen atom to create a carbon-centered radical, which subsequently combines with a thiocyanate source. rsc.org

Future research must focus on advanced spectroscopic and computational techniques to directly observe and characterize these short-lived species. Time-resolved spectroscopy, electron paramagnetic resonance (EPR), and high-level quantum chemical calculations will be instrumental in mapping the potential energy surfaces of these reactions, providing a clearer understanding of the factors that control the delicate balance between nucleophilic and radical pathways.

| Intermediate/Transient Species | Method of Generation | Role in Reaction | Supporting Evidence |

| Thiocyanate Radical (•SCN) | Photocatalysis, Electrocatalysis (SET) | Key intermediate for C-S bond formation | Observed in various photo- and electro-chemically induced thiocyanation reactions. rsc.orgresearchgate.net |

| Carbon-centered Radical | Hydrogen abstraction by •SCN | Precursor to final thiocyanated product | Proposed in mechanistic pathways for photocatalytic thiocyanation. rsc.org |

| Ammonium (B1175870) Dithiocarbamate | Reaction of CS₂ with aqueous ammonia (B1221849) | Unstable intermediate in synthesis of ammonium thiocyanate | Decomposes upon heating to form ammonium thiocyanate and hydrogen sulfide. wikipedia.org |

Development of Predictive Models for Structure-Activity Relationships

To accelerate the discovery of new bioactive molecules containing the thiocyanate moiety, the development of robust predictive models is essential. Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool that correlates the structural or property descriptors of compounds with their biological activities. nih.gov These models can significantly reduce the time and cost associated with drug discovery by allowing for the in silico screening of large compound libraries and guiding the synthesis of more potent and selective candidates. nih.govrsc.org

While QSAR has been applied to numerous classes of compounds, its application specifically to thiocyanate derivatives is an area ripe for expansion. A notable study on 3-thiocyanato-1H-indoles demonstrated the potential of this approach by establishing a QSAR model to predict their antileukemia activity. researchgate.net The model successfully used a combination of descriptors, such as dipole moment and atomic charges, to create a statistically significant equation correlating the chemical structure with biological efficacy. researchgate.net

Future efforts should focus on building more comprehensive and validated QSAR models for various biological targets. This will involve:

Expanding Chemical Space: Synthesizing and testing a wider variety of thiocyanate-containing compounds to create larger and more diverse datasets for model training.

Incorporating Advanced Descriptors: Utilizing a broader range of topological, electronic, and quantum chemical descriptors to capture the subtle structural features that influence activity. mdpi.com

Applying Machine Learning: Employing advanced machine learning and artificial intelligence algorithms to develop more accurate and predictive nonlinear QSAR models.

These predictive tools will be invaluable for designing novel thiocyanate compounds with tailored therapeutic properties. nih.gov

| Model Component | Description | Example from Thiocyanate Research |

| Dependent Variable | The biological activity being predicted. | IC₅₀ value for antileukemia activity of 3-thiocyanato-1H-indoles. researchgate.net |

| Independent Variables (Descriptors) | Calculated properties of the molecules. | Dipole moment (Dipol), Log P, Atomic charges (qC9, qC6). researchgate.net |

| Statistical Method | The algorithm used to correlate variables. | Multiple Linear Regression (MLR). researchgate.net |

| Validation | Process to ensure the model's predictive power. | Use of a test set of compounds not included in the initial model building. researchgate.net |

Exploration of Novel Synthetic Pathways for Enhanced Selectivity

A primary goal in modern organic synthesis is the development of reactions that proceed with high selectivity, minimizing the formation of unwanted byproducts. For thiocyanate synthesis, achieving high regioselectivity and chemoselectivity is crucial. Research is actively moving beyond traditional methods, which often require harsh conditions or lack precision, toward more sophisticated strategies. nih.gov

Novel synthetic pathways are being explored that offer unprecedented control over reaction outcomes:

Photocatalysis and Electrosynthesis: These methods allow for the generation of the thiocyanate radical under mild conditions, enabling highly regioselective C-H functionalization. rsc.orgresearchgate.net For example, visible-light-assisted processes have been developed for the C-3 thiocyanation of indoles and the para-selective thiocyanation of anilines with excellent yields and selectivity. rsc.org

Mechanochemistry: Chemical reactions induced by mechanical force, such as ball milling, represent a greener and highly efficient alternative to solution-based synthesis. nih.gov Mechanochemical thiocyanation of aryl compounds has been shown to proceed rapidly under mild conditions, with improved stoichiometric control and the ability to use poorly soluble reactants. nih.gov

Catalyst-Free Methods: Innovative approaches, such as the K₂S₂O₈-mediated thiocyanation of α-amino carbonyl compounds, provide high regioselectivity and efficiency without the need for a transition-metal catalyst. researchgate.net

The key unanswered question is how to fine-tune these methodologies to achieve perfect selectivity for a broad range of substrates. Future research will likely focus on designing new photocatalysts, developing novel solvent systems or solvent-free conditions, and combining different activation methods to unlock new levels of synthetic control.

| Synthetic Method | Key Advantage | Reaction Conditions | Example Application |

| Conventional Heating | Established methodology | Often requires higher temperatures | Synthesis of alkyl thiocyanates from alkyl halides. |

| Photocatalysis | High regioselectivity, mild conditions | Visible light, photocatalyst (e.g., Eosin Y), room temp. | C-H thiocyanation of aromatic amines. rsc.orgresearchgate.net |

| Mechanochemistry | Reduced solvent, short reaction times | Ball milling, auxiliary grinding additive (e.g., silica) | Thiocyanation of anilines and phenols. nih.gov |

| Electrosynthesis | Metal- and oxidant-free | Pt anode, undivided cell, room temp. | Thiocyanation of heteroarenes. rsc.org |

Integration into Next-Generation Chemical Technologies and Green Processes

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The future of thiocyanate synthesis is intrinsically linked to the adoption of these principles, moving away from energy-intensive processes and hazardous reagents toward more sustainable technologies. nih.govessentialchemicalindustry.org

Several of the novel synthetic pathways discussed above are at the forefront of this green transition:

Energy Efficiency: Photocatalysis and electrochemistry utilize light and electricity, respectively, as energy sources, which can be derived from renewable sources. rsc.org These methods often operate at ambient temperature and pressure, drastically reducing the energy consumption compared to traditional thermal methods. nih.govessentialchemicalindustry.org

Waste Prevention and Safer Solvents: Mechanochemistry dramatically reduces or completely eliminates the need for bulk reaction solvents, which are a major source of chemical waste. nih.gov Similarly, the development of syntheses in benign media, such as using polyethylene (B3416737) glycol (PEG)-water for the preparation of alkyl thiocyanates, aligns with this goal. scispace.com

Use of Greener Reagents: Modern methods increasingly employ safer and more environmentally friendly reagents. For example, some photocatalytic cycles use air as the terminal oxidant, with water being the only byproduct, which is a significant improvement over stoichiometric heavy-metal oxidants. rsc.org

The integration of these green technologies into industrial-scale synthesis of thiocyanate-containing compounds is a major future challenge. This will require the development of scalable photoreactors and milling equipment, as well as a deeper understanding of process safety and economics. The ultimate goal is to create synthetic routes that are not only efficient and selective but also inherently safer and more sustainable.

| Green Chemistry Principle | Application in Thiocyanate Synthesis | Example Technology |

| Design for Energy Efficiency | Using ambient light or electricity instead of thermal heating. | Photocatalysis, Electrosynthesis. rsc.orgnih.gov |

| Safer Solvents and Auxiliaries | Eliminating or replacing hazardous organic solvents. | Mechanochemistry (solvent-free), PEG-water systems. nih.govscispace.com |

| Catalysis | Using catalytic amounts of reagents instead of stoichiometric ones. | Use of recyclable zeolite catalysts or small amounts of photocatalysts. rsc.orgessentialchemicalindustry.orgscispace.com |

| Less Hazardous Chemical Synthesis | Employing non-toxic reagents and generating benign byproducts. | Using air as a green oxidant. rsc.org |

Q & A

Q. How can researchers ensure compliance with crystallographic data deposition requirements?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.